gp100 (174-190)
Description
gp100, a melanocyte lineage-specific glycoprotein, serves as a tumor-associated antigen recognized by cytotoxic T lymphocytes (CTLs) in melanoma patients . The peptide fragment gp100 (174-190) represents a CD4+ T cell epitope integrated into DNA vaccines such as SCIB1, which combines CD8+ (TRP2) and CD4+ (gp100 aa44-59 and 174-190) epitopes to enhance anti-tumor immunity . Preclinical studies demonstrate that gp100 (174-190) induces high-avidity T-cell responses, leading to tumor regression and prolonged survival in murine melanoma models (40% survival rate when used alone; 80% when combined with PD-1 blockade) . Its efficacy is attributed to HLA-A2.1-restricted presentation, enabling CTLs to target gp100-expressing melanoma cells .
Properties
sequence |
TGRAMLGTHTMEVTVYH |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Melanocyte protein PMEL (174-190); gp100 (174-190) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The table below summarizes key similarities and differences between gp100 (174-190) and related immunogenic peptides:
Mechanistic Insights
- gp100 (174-190) vs. TRP2 (180-188): While both are melanoma-associated antigens, TRP2 primarily activates CD8+ CTLs, whereas gp100 (174-190) drives CD4+ helper T cells. Combined use in SCIB1 amplifies cross-presentation and tumor infiltration, achieving 40–80% survival in mice .
- Native vs. Modified gp100 Peptides: Anchor-residue-modified peptides (e.g., G9-209/2M) exhibit superior HLA-A2.1 binding and CTL activation compared to native gp100 epitopes (e.g., G9-209). Post-immunization, modified peptides generate CTLs capable of recognizing both modified and native epitopes .
- Cross-Lineage Antigens (e.g., MAGE-A3): Unlike gp100, MAGE-A3 is absent in normal melanocytes but expressed in tumors. However, its restricted HLA-DP4 compatibility limits broader applicability compared to HLA-A2.1-targeted gp100 peptides .
Clinical and Preclinical Outcomes
- SCIB1 + PD-1 Blockade: Combining gp100 (174-190) with PD-1 inhibition enhances survival (80% vs. 40–50% for monotherapies) by overcoming tumor immune evasion .
- Ipilimumab + gp100: Clinical trials using full-length gp100 with ipilimumab show modest survival benefits, but indirect comparisons suggest inferior efficacy to nivolumab . This highlights the importance of epitope selection (e.g., 174-190 vs. full-length gp100).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
